![molecular formula C17H26N2O2 B4621412 N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4621412.png)
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N2-cyclohexyl-N1-(4-ethoxyphenyl)-N2-methylglycinamide is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry. This report delves into the synthesis, molecular and structural analysis, and the physical and chemical properties of this compound, excluding its applications, drug use, and dosage information.
Synthesis Analysis
The synthesis of related compounds involves cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid undergoing Ugi reactions, leading to the formation of unique adducts, exemplified by the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives reveals the cyclohexane ring adopting a chair conformation, as determined by X-ray diffraction studies (Özer et al., 2009). This finding is critical for understanding the three-dimensional arrangement and potential reactivity patterns of the compound .
Chemical Reactions and Properties
Chemical reactions involving the compound include cycloaddition reactions catalyzed by tin(IV) chloride, as seen in the synthesis of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo et al., 2009). Such reactions highlight the compound's reactivity and the potential to form complex structures through selective catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Cyclic Dipeptidyl Ureas
A study by Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions involving cyclohexyl or benzyl isocyanide. These compounds represent a novel class of pseudopeptidic triazines, suggesting potential applications in the development of peptidomimetics or drug discovery (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Development of Dipeptide Mimetics
Gan and Ma (2009) reported on the synthesis of 1,5-benzothiazepine dipeptide mimetics via CuI-catalyzed cross-coupling reactions. This process involved the conversion of N-aryl amino acids into linear dipeptides, further cyclized to afford dipeptide mimetics. The methodology presents a novel approach for the synthesis of complex dipeptide structures, offering potential utility in medicinal chemistry and drug design (Gan & Ma, 2009).
Characterization of Antidepressant Drug Derivatives
Tessler and Goldberg (2004) provided a detailed characterization of venlafaxine, an antidepressant drug structurally related to the class of compounds including N-2-cyclohexyl-N-1-(4-ethoxyphenyl)-N-2-methylglycinamide. Their work highlights the importance of structural analysis in understanding the pharmacological properties of compounds within this class (Tessler & Goldberg, 2004).
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-11-9-14(10-12-16)18-17(20)13-19(2)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEZJAPFMHELMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.